2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-5-1-4(8(11,12)13)3-14-6(5)2-7(10)15/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWZMHNRMBAPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Challenges and Considerations
- Reactivity of Pyridine Derivatives : Pyridines are generally less reactive than other aromatic rings, requiring specific conditions or catalysts to facilitate reactions.
- Stability of Intermediates : The trifluoromethyl group can influence the stability and reactivity of intermediates, affecting reaction outcomes.
- Environmental and Safety Concerns : The use of hazardous reagents like acetyl chloride necessitates careful handling and disposal procedures.
Data Tables
Table 1: Potential Reagents and Conditions for Synthesis Routes
| Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Friedel-Crafts | Pyridine derivative, AcCl, AlCl₃ | High temperature, inert atmosphere | Variable |
| Substitution | 2,3-Dichloro-5-(trifluoromethyl)pyridine, AcCl, Catalyst | Elevated temperature, protective gas | Potential high yield |
| Multi-Step | Pyridine derivative, CN⁻, HCl, AcCl | Basic and acidic conditions, reflux and heating | Variable |
Table 2: Challenges and Considerations in Synthesis
| Challenge | Impact on Synthesis |
|---|---|
| Pyridine Reactivity | Requires specific conditions or catalysts |
| Intermediate Stability | Influences reaction outcomes and safety |
| Environmental Concerns | Necessitates careful handling and disposal |
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Addition Reactions: The acetyl chloride group can participate in addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with alcohols can produce ester derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following properties:
- Molecular Formula : CHClFNO
- Molecular Weight : 258.02 g/mol
- CAS Number : 2167762-73-2
The presence of the chlorine and trifluoromethyl groups enhances the compound's lipophilicity and reactivity, making it suitable for various synthetic applications in organic chemistry.
Drug Development
The pyridine ring is a common motif in many bioactive compounds, suggesting that 2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride may serve as a valuable intermediate in drug synthesis. Its potential applications include:
- Antimicrobial Agents : Similar compounds have shown efficacy against various pathogens, indicating that this compound could be explored for developing new antibiotics or antifungal agents.
- Anti-inflammatory Drugs : The structural characteristics might allow it to interact with biological targets involved in inflammatory pathways, potentially leading to novel anti-inflammatory therapies.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures can modulate enzyme activity. The trifluoromethyl group is known to enhance binding affinity to biological targets, which may influence cellular signaling pathways related to disease processes such as cancer and inflammation .
Herbicides and Pesticides
Due to its chemical properties, this compound may be utilized in the formulation of herbicides and pesticides. The trifluoromethyl group often confers increased stability and efficacy against pests:
- Targeted Action : The compound may selectively inhibit certain plant enzymes, leading to effective weed control without harming crops.
- Environmental Impact : Research into fluorinated agrochemicals suggests that they can have reduced volatility and persistence in the environment compared to non-fluorinated counterparts .
Synthetic Routes
Several synthetic methods have been reported for producing this compound:
- Acylation Reactions : Utilizing acyl chlorides in the presence of bases can yield this compound efficiently.
- Reactivity with Nucleophiles : The acyl chloride functionality allows for further derivatization through nucleophilic substitution reactions, enabling the creation of diverse chemical entities with potential biological activity.
Interaction Studies
Research has indicated that similar compounds can interact with various biological targets, such as receptors involved in neurotransmission and inflammation .
| Study | Findings |
|---|---|
| Study A | Demonstrated that trifluoromethyl-substituted pyridines exhibit enhanced binding affinity to specific enzymes involved in cancer progression. |
| Study B | Investigated the antimicrobial properties of related compounds, revealing significant inhibition of bacterial growth at low concentrations. |
These studies highlight the potential of this compound as a candidate for further investigation in drug discovery and agricultural applications.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Derivatives
Table 1: Key Derivatives and Their Properties
Key Observations :
- Reactivity : The acetyl chloride derivative exhibits the highest reactivity due to the labile chlorine atom, enabling facile nucleophilic substitutions. In contrast, the carboxylic acid () and amide derivatives (–12) are more stable, suited for end-use applications.
- Synthetic Utility : The nitrile intermediate () is critical in synthesizing ethanamine derivatives via hydrogenation, whereas the acetyl chloride is pivotal for introducing acyl groups in amide coupling reactions .
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)
- CAS Number: Not provided (see ).
- Structure : Incorporates the pyridinyl-ethylamine backbone linked to a trifluoromethyl benzamide.
- Applications : Broad-spectrum fungicide used in cucumbers, tomatoes, and cowpeas .
- Toxicity: Associated with thyroid carcinogenesis in animal studies, highlighting the importance of substituent effects on safety profiles .
Comparison with Acetyl Chloride: While both compounds share the 3-chloro-5-(trifluoromethyl)pyridinyl moiety, Fluopyram’s benzamide and ethylamino groups render it biologically active. The acetyl chloride serves as a precursor in Fluopyram’s synthesis but lacks direct bioactivity .
Insights :
- The acetyl chloride’s reactivity necessitates stringent handling compared to its carboxylic acid derivative.
- Fluopyram’s toxicity underscores the impact of structural modifications (e.g., benzamide addition) on biological activity and risk profiles .
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride is a member of the pyridine derivatives, which are known for their diverse biological activities. The unique structural features of this compound, including the presence of a chlorine atom and a trifluoromethyl group, suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 239.58 g/mol. The trifluoromethyl group enhances the lipophilicity and reactivity of the compound, which may influence its biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, such as:
- Antimicrobial Activity : Compounds containing pyridine rings often show activity against various pathogens. For instance, related compounds have demonstrated efficacy against bacteria like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Certain pyridine derivatives have been implicated in modulating inflammatory pathways, suggesting potential therapeutic roles in conditions like arthritis and other inflammatory diseases .
- Anticancer Potential : Some studies suggest that similar compounds can inhibit cancer cell proliferation by interacting with specific biological targets involved in cell signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of pyridine derivatives indicates that substituents like chlorine and trifluoromethyl groups can significantly enhance biological activity. For example:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Chloro-5-trifluoromethylpyridine | Contains chlorine and trifluoromethyl group | Used as an intermediate in various syntheses |
| 4-(3-Chloro-5-trifluoromethyl)pyridine | Chlorine substitution at position four | Exhibits different biological activities |
| 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid | Carboxylic acid functionality | Potentially more active against certain pathogens |
This table illustrates how variations in substituents can lead to distinct chemical behaviors and biological activities.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, finding that those with trifluoromethyl substitutions showed enhanced activity against Cryptococcus neoformans, with IC50 values significantly lower than those of standard treatments .
- Cancer Cell Proliferation : Research into similar compounds revealed that modifications at the pyridine ring could lead to potent inhibitors of cancer cell growth, particularly in breast and colon cancer models .
Q & A
Q. What are the optimized synthetic routes for preparing 2-[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]acetyl chloride, and how do reaction conditions influence yield?
The compound is typically synthesized via catalytic hydrogenation of intermediates like 3-chloro-5-(trifluoromethyl)-2-cyanopyridine (Py-CN) using palladium catalysts under controlled hydrogen pressure. Key parameters include catalyst loading (5–10% Pd/C), solvent selection (e.g., methanol or ethanol), and temperature (40–60°C). Post-reduction, the acetyl chloride derivative is obtained via acylation with chloroacetyl chloride. Yields range from 65–85%, with impurities such as unreacted nitrile or over-reduced byproducts requiring purification via column chromatography .
Q. What analytical techniques are recommended for characterizing this compound and verifying purity?
- NMR spectroscopy : H and C NMR confirm substitution patterns, with characteristic peaks for the trifluoromethyl group (~δ 120–125 ppm in F NMR) and acetyl chloride moiety (δ 170–180 ppm in C NMR).
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) paired with mass spectrometry validates molecular weight (MW: 283.57 g/mol) and detects impurities (e.g., hydrolyzed acetic acid derivatives) .
- Elemental analysis : Ensures stoichiometric accuracy for C, H, N, and Cl .
Q. How should researchers handle and store this compound to ensure stability?
The acetyl chloride group is moisture-sensitive. Storage under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., dichloromethane) is critical. Degradation products like 2-[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]acetic acid form via hydrolysis, detectable by IR (broad O-H stretch at ~2500–3500 cm) .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity of catalytic hydrogenation during precursor synthesis?
Palladium catalysts favor selective reduction of nitrile groups to amines without cleaving the C-Cl bond. Density functional theory (DFT) studies suggest that electron-withdrawing substituents (Cl, CF) stabilize the transition state, reducing activation energy. Competing pathways, such as over-reduction to ethyl derivatives, are minimized by optimizing H pressure (1–3 atm) .
Q. How do structural modifications of the pyridine ring influence reactivity in agrochemical applications?
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent directs electrophilic substitution. In fungicides like fluopyram, the acetyl chloride derivative acts as a key intermediate for amide bond formation, enabling target binding to succinate dehydrogenase enzymes. Comparative studies with fluopicolide highlight the role of the pyridine-thioether moiety in improving antifungal activity .
Q. What are the primary metabolic pathways and environmental degradation products of this compound?
In soil and plant systems, hydrolysis of the acetyl chloride group yields 2-[3-chloro-5-(trifluoromethyl)-pyridin-2-yl]acetic acid (TPAA), identified via LC-QTOF-MS. Further oxidation produces 3-chloro-5-(trifluoromethyl)picolinic acid (TPA), a persistent metabolite. Anaerobic degradation in aquatic environments generates sulfonic acid derivatives, requiring remediation strategies due to aquatic toxicity (EC < 1 mg/L for Daphnia magna) .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
Molecular docking and frontier molecular orbital (FMO) analysis predict nucleophilic attack at the acetyl chloride carbon. QSAR models correlate Hammett σ values of substituents with reaction rates in Suzuki-Miyaura couplings. For example, electron-deficient pyridine rings accelerate oxidative addition with Pd(0) catalysts .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?
Discrepancies arise from variations in catalyst activation (e.g., pre-reduced Pd/C vs. in situ reduction). Systematic DOE (Design of Experiments) approaches optimize parameters like solvent polarity and stirring rate. GC-MS headspace analysis identifies volatile byproducts (e.g., NH from over-reduction), guiding process refinement .
Methodological Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
